An In-depth Technical Guide to the Chemical Properties of N-Butyl-2-(methylamino)acetamide
An In-depth Technical Guide to the Chemical Properties of N-Butyl-2-(methylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyl-2-(methylamino)acetamide is a small molecule belonging to the N-substituted acetamide family. While this specific compound is not extensively documented in scientific literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and standard analytical methodologies for its characterization. The information presented herein is a combination of data extrapolated from closely related compounds and general chemical principles, intended to serve as a foundational resource for researchers interested in this and similar chemical entities.
Chemical and Physical Properties
| Property | Value (Predicted/Estimated) | Notes |
| Molecular Formula | C7H16N2O | - |
| Molecular Weight | 144.22 g/mol | - |
| IUPAC Name | N-butyl-2-(methylamino)acetamide | - |
| CAS Number | Not assigned | - |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on similar N-alkylacetamides. |
| Boiling Point | Estimated to be in the range of 200-250 °C. | Extrapolated from related compounds. |
| Melting Point | Not available. | - |
| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of amide and amine functionalities suggests hydrophilicity. |
| pKa | The secondary amine is predicted to have a pKa around 10-11. | Typical for secondary amines. |
| LogP | Estimated to be between 0.5 and 1.5. | Indicates moderate lipophilicity. |
Synthesis and Purification
A general and robust method for the synthesis of N-alkyl-2-(amino)acetamides involves the nucleophilic substitution of a haloacetamide with the corresponding amine.
Proposed Synthetic Protocol
Reaction: 2-chloro-N-butylacetamide with methylamine.
Materials:
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2-chloro-N-butylacetamide
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Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
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A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
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Anhydrous solvent (e.g., acetonitrile or THF)
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Standard laboratory glassware and workup reagents
Procedure:
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In a round-bottom flask, dissolve 2-chloro-N-butylacetamide (1 equivalent) in the chosen anhydrous solvent.
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Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution.
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Slowly add the methylamine solution (1.1-1.5 equivalents) to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove any precipitated salts.
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Remove the solvent from the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis and characterization of N-Butyl-2-(methylamino)acetamide.
Analytical Characterization
Standard spectroscopic methods would be employed to confirm the identity and purity of the synthesized N-Butyl-2-(methylamino)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a singlet for the N-methyl group, a singlet for the methylene group adjacent to the carbonyl, and a broad singlet for the NH proton of the secondary amine. The amide NH proton may also appear as a broad signal.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of 170-180 ppm.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed at m/z 144 or 145, respectively. Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chains.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for N-Butyl-2-(methylamino)acetamide, the N-substituted acetamide scaffold is a common feature in many pharmacologically active compounds.[1][2] Derivatives of N-acetamides have been investigated for a range of activities, including as enzyme inhibitors and receptor ligands. The lipophilicity and hydrogen bonding capabilities of N-Butyl-2-(methylamino)acetamide suggest it could interact with biological macromolecules.
Given the lack of specific data, a hypothetical logical workflow for screening the biological activity of this compound is presented below.
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Conclusion
N-Butyl-2-(methylamino)acetamide represents a simple yet potentially interesting chemical scaffold. This technical guide provides a starting point for researchers by outlining its predicted properties, a feasible synthetic route, and standard characterization methods. Further experimental investigation is required to fully elucidate its chemical and biological profile. The methodologies and workflows presented here can serve as a blueprint for the synthesis and evaluation of this and other novel N-substituted acetamides.
References
- 1. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
